molecular formula C18H14BrFN2O3S B2906270 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide CAS No. 325987-49-3

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide

货号 B2906270
CAS 编号: 325987-49-3
分子量: 437.28
InChI 键: MDLPZHRGHILLEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide, also known as GSK690693, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound was first synthesized by GlaxoSmithKline and has since been used in various studies to investigate its mechanism of action and potential benefits in the treatment of diseases such as cancer.

作用机制

The mechanism of action of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide involves the inhibition of several kinases, including AKT, which is a key regulator of cell survival and proliferation. By inhibiting AKT, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and proliferation. This mechanism of action has been extensively studied and has been shown to be effective in various preclinical models of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. These effects may have potential therapeutic applications in the treatment of diseases such as diabetes and neurodegenerative disorders.

实验室实验的优点和局限性

One of the main advantages of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide for lab experiments is its high purity and yield, which makes it suitable for use in various assays and preclinical models. However, one of the limitations of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide is its specificity, as it primarily targets AKT and may not be effective against other kinases or in cancer cells that have developed resistance to AKT inhibitors.

未来方向

There are several future directions for the study of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide. One potential direction is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer properties. Another potential direction is the investigation of its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, further studies are needed to investigate the safety and efficacy of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide in clinical trials, which may pave the way for its eventual use in the clinic.

合成方法

The synthesis of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the thiazole and benzamide moieties. The process is complex and involves the use of various reagents and solvents. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

科学研究应用

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. In addition to its anticancer properties, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has also been studied for its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders.

属性

IUPAC Name

4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O3S/c1-24-15-6-3-10(7-16(15)25-2)14-9-26-18(21-14)22-17(23)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLPZHRGHILLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。